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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B584767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ofloxacin, a widely-used fluoroquinolone antibiotic, demonstrates broad-spectrum activity

against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves

the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA

replication and cell division.[1][2] This technical guide provides a comprehensive overview of

non-deuterated ofloxacin, including its physicochemical properties, mechanism of action,

pharmacokinetics, and pharmacodynamics. Furthermore, this guide explores the potential

advantages of deuterated ofloxacin, a novel formulation designed to enhance the drug's

metabolic stability and therapeutic profile through the kinetic isotope effect. While clinical data

on deuterated ofloxacin is not yet publicly available, this document extrapolates its potential

benefits based on established principles of deuteration in drug development.

Ofloxacin: The Non-Deuterated Parent Drug
Ofloxacin is a synthetic chemotherapeutic agent with a well-established clinical profile.[3]
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Property Value

Chemical Formula C₁₈H₂₀FN₃O₄

Molecular Weight 361.37 g/mol

Appearance Pale yellow to yellow crystalline powder

Solubility
Sparingly soluble in water, soluble in glacial

acetic acid

Mechanism of Action
Ofloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases,

specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing

DNA supercoiling, a process vital for DNA replication, transcription, and repair.[2] By inhibiting

these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.

[1][2]
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Caption: Mechanism of action of Ofloxacin.
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Pharmacokinetics of Non-Deuterated Ofloxacin
The pharmacokinetic profile of ofloxacin is characterized by good oral absorption and

predominantly renal elimination.

Parameter Value Reference

Bioavailability ~98% (oral) [6]

Protein Binding 32% [2]

Metabolism

Minimal (<5% as desmethyl

ofloxacin and ofloxacin N-

oxide)

[7]

Route of Elimination
Primarily renal (65-80% as

unchanged drug in urine)
[2][7]

Half-life
5-8 hours in patients with

normal renal function
[6]

Peak Serum Concentration

(400mg oral dose)
2-3 mg/L [6]

Pharmacodynamics and In Vitro Activity of Non-
Deuterated Ofloxacin
Ofloxacin demonstrates potent activity against a wide array of pathogens. The minimum

inhibitory concentration (MIC) is a key measure of its antibacterial potency.
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Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference

Staphylococcus

aureus
0.25 1.0 [8]

Enterobacteriaceae 0.25 1.0 [8]

Pseudomonas

aeruginosa
-

>16 (some studies

show susceptibility)
[8]

Chlamydia

trachomatis
-

<1.0 (complete

inhibition)
[9]

Mycobacterium

tuberculosis
- 8.0 [2][10]

Deuterated Ofloxacin: A Potential Advancement
Deuteration, the strategic replacement of hydrogen atoms with deuterium, offers a promising

approach to improving the pharmacokinetic properties of drugs.[11][12] This modification can

significantly impact a drug's metabolic stability due to the kinetic isotope effect. The carbon-

deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more

resistant to enzymatic cleavage.[13]

The Deuterium Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a

reactant is replaced with one of its isotopes. In drug metabolism, which often involves the

breaking of C-H bonds by enzymes like cytochrome P450, replacing a hydrogen with a

deuterium at a metabolic "soft spot" can slow down the rate of metabolism.[14]
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Caption: The Kinetic Isotope Effect on Ofloxacin Metabolism.

Potential Pharmacokinetic Advantages of Deuterated
Ofloxacin
Based on the principles of deuteration, a deuterated version of ofloxacin could theoretically

exhibit an improved pharmacokinetic profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b584767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Potential Impact of
Deuteration

Rationale

Metabolism Reduced

Slower enzymatic cleavage of

C-D bonds compared to C-H

bonds.[13]

Half-life Increased

Slower metabolism leads to a

longer residence time in the

body.[11]

Bioavailability Potentially increased

Reduced first-pass metabolism

could lead to higher systemic

exposure.

Dosing Frequency Potentially reduced

A longer half-life may allow for

less frequent administration,

improving patient compliance.

[15]

Therapeutic Efficacy Potentially enhanced

Maintained therapeutic

concentrations for a longer

duration could improve

treatment outcomes.[11]

Side Effects Potentially reduced
Slower formation of potentially

toxic metabolites.[11]

Experimental Protocols
Synthesis of Ofloxacin
A common synthetic route to ofloxacin involves several key steps.[5][15] Deuteration could be

achieved by using deuterated starting materials or reagents at specific steps. For instance, a

deuterated aminopropanol could be used in the initial steps to introduce deuterium into the

methyl group of the oxazine ring.

2,3,4,5-Tetrafluorobenzoyl
Chloride

Reaction with
(S)-2-aminopropan-1-ol Intermediate A Cyclization Bicyclic Intermediate Reaction with

N-methylpiperazine Ofloxacin
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Caption: Simplified Synthetic Workflow for Ofloxacin.

A detailed, multi-step synthesis is outlined in various patents and publications.[4][5] One

common method involves the reaction of (2,3,4,5)-tetrafluorobenzoyl chloride with an

appropriate aminopropanol derivative, followed by cyclization and subsequent reaction with N-

methylpiperazine.[4]

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a

microorganism after overnight incubation. Broth microdilution is a standard method for

determining MIC values.

Prepare serial two-fold
dilutions of Ofloxacin in

microtiter plate wells

Inoculate each well with a
standardized bacterial suspension

Incubate plates at 35-37°C
for 16-20 hours

Observe for visible
bacterial growth

Determine MIC: lowest
concentration with no

visible growth
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Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin in a suitable

solvent (e.g., 0.1 N NaOH, then diluted in sterile water) at a concentration of 1280 µg/mL.

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ofloxacin

stock solution in cation-adjusted Mueller-Hinton broth to achieve final concentrations ranging

from 64 µg/mL to 0.06 µg/mL.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5

x 10⁵ colony-forming units (CFU)/mL in each well.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of ofloxacin at which there is no visible

growth (turbidity) in the well.

This protocol can be adapted to directly compare the in vitro activity of deuterated and non-

deuterated ofloxacin by running parallel assays with both compounds.

Conclusion
Non-deuterated ofloxacin remains a valuable therapeutic agent with a well-understood profile.

The potential for a deuterated version of ofloxacin to offer an improved pharmacokinetic profile,

potentially leading to enhanced efficacy, a better safety profile, and more convenient dosing

regimens, represents an exciting prospect in antibiotic development. Further preclinical and

clinical studies are necessary to fully elucidate the comparative properties of deuterated and

non-deuterated ofloxacin and to realize the potential benefits of this deuteration strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584767#deuterated-ofloxacin-vs-non-deuterated-
ofloxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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